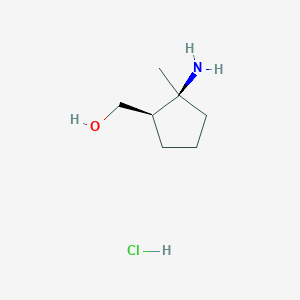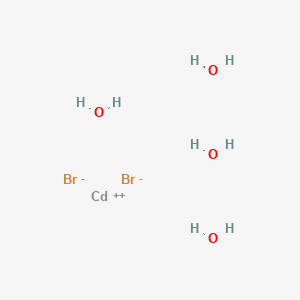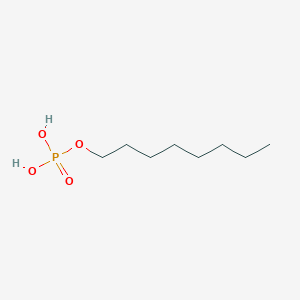
Acide 5-tert-butylnicotinique
Vue d'ensemble
Description
5-Tert-butylnicotinic acid, also known as 5-Tert-butylnicotinic acid, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Tert-butylnicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Tert-butylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement pharmaceutique
L’acide 5-tert-butylnicotinique, en tant que dérivé de l’acide nicotinique, a été étudié pour son potentiel dans les applications pharmaceutiques. Sa similitude structurale avec la niacine (vitamine B3) suggère qu’il pourrait être utilisé dans le développement de nouveaux médicaments . Par exemple, les dérivés de l’acide nicotinique ont été efficaces dans le traitement de conditions telles que la dyslipidémie et les maladies cardiovasculaires en ciblant des récepteurs spécifiques .
Synthèse d’agents anti-inflammatoires
La recherche indique que certains dérivés de l’acide nicotinique, y compris l’this compound, peuvent posséder des propriétés anti-inflammatoires . Cela en fait des composés précieux pour la synthèse de nouvelles classes de médicaments anti-inflammatoires, offrant potentiellement des traitements alternatifs pour les affections inflammatoires.
Formulations analgésiques
Parallèlement aux effets anti-inflammatoires, certains dérivés de l’acide nicotinique ont montré une efficacité analgésique . Cela suggère que l’this compound pourrait être utilisé dans la création de médicaments analgésiques, contribuant à la gamme d’analgésiques disponibles pour un usage clinique.
Traitement des maladies neurodégénératives
Les dérivés de l’acide nicotinique ont été étudiés pour leur efficacité contre les maladies neurodégénératives telles que la maladie d’Alzheimer . Les propriétés neuroprotectrices potentielles de l’this compound pourraient conduire à son application dans le développement de traitements pour ces affections débilitantes.
Produits insecticides
La substitution de la molécule de pyridine dans l’acide nicotinique s’est avérée améliorer l’activité insecticide . Par conséquent, l’this compound pourrait être utilisé dans la formulation d’insecticides, contribuant aux stratégies de lutte antiparasitaire en agriculture.
Recherche et synthèse chimique
Dans le domaine de la synthèse chimique, l’this compound sert d’intermédiaire pour diverses réactions chimiques . Son rôle dans la synthèse de molécules complexes est crucial pour faire progresser la recherche en chimie organique et en science des matériaux.
Biostimulant et production de nutriments
Bien que non directement lié à l’this compound, son analogue structural, l’acide 5-aminolévulinique, a été remarqué pour ses applications en tant que biostimulant et nutriment . Cela met en évidence le potentiel d’exploration d’applications similaires avec l’this compound en agriculture et en thérapie.
Mécanisme D'action
Safety and Hazards
The safety information for 5-Tert-butylnicotinic acid indicates that it is harmful if swallowed and may cause skin and eye irritation . It is also harmful to aquatic life with long-lasting effects .
Relevant Papers There are several peer-reviewed papers related to 5-Tert-butylnicotinic acid . These papers discuss various aspects of the compound, including its synthesis, chemical properties, and uses in different reactions. Further analysis of these papers would provide more detailed information about the compound.
Propriétés
IUPAC Name |
5-tert-butylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKLILKZSVRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609911 | |
| Record name | 5-tert-Butylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-63-7 | |
| Record name | 5-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211589-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butylnicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)







